tert-Butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H25FN2O2 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, supported by recent research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Piperidine Ring : The piperidine moiety is synthesized through cyclization reactions involving appropriate precursors.
- Amine Substitution : The introduction of the 4-fluorobenzyl group is achieved via nucleophilic substitution reactions.
- Carboxylate Formation : The tert-butyl ester is formed through esterification reactions.
The overall yield and purity of the synthesized compound are critical for its subsequent biological evaluation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with a piperidine structure can exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : In vitro assays demonstrated that this compound showed significant cytotoxicity in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin .
- Mechanism of Action : The mechanism is believed to involve apoptosis induction and disruption of cellular signaling pathways related to cancer progression .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective activity, particularly in relation to neurodegenerative diseases such as Alzheimer's:
- Cholinesterase Inhibition : Compounds with similar piperidine structures have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for managing symptoms in Alzheimer's disease .
- Antioxidant Activity : Some studies have indicated that piperidine derivatives may possess antioxidant properties, contributing to their neuroprotective effects .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
Structural Feature | Effect on Activity |
---|---|
Piperidine Ring | Essential for binding and activity |
Fluorobenzyl Substitution | Enhances lipophilicity and improves bioavailability |
Tert-butyl Group | Increases stability and solubility |
Research indicates that modifications to the piperidine structure can significantly impact the compound's efficacy and selectivity against target enzymes or receptors .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various piperidine derivatives, including this compound, against several cancer cell lines. The results showed a dose-dependent decrease in cell viability, suggesting a promising therapeutic index for further development .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls, indicating potential for clinical application in oncology .
Properties
IUPAC Name |
tert-butyl 4-[(4-fluorophenyl)methylamino]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-12-13-4-6-14(18)7-5-13/h4-7,15,19H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZYYVTWCAFVOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572212 | |
Record name | tert-Butyl 4-{[(4-fluorophenyl)methyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177948-43-5 | |
Record name | tert-Butyl 4-{[(4-fluorophenyl)methyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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